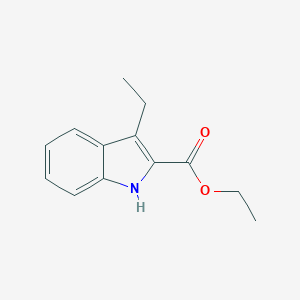

ethyl 3-ethyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-ethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9-10-7-5-6-8-11(10)14-12(9)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTGRHQJZXLFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups to aromatic systems. For indole derivatives, this reaction typically requires a Lewis acid catalyst (e.g., AlCl₃) and an alkyl halide. Ethyl chloride or bromide could serve as the ethylating agent, though carbocation rearrangements may complicate product purity.

Hypothetical Procedure :

-

Dissolve ethyl indole-2-carboxylate in anhydrous dichloromethane.

-

Add AlCl₃ (1.2 equiv) and ethyl bromide (1.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours, followed by aqueous workup.

Challenges : Competing reactions at the 2-position ester group and possible over-alkylation necessitate careful optimization. The electron-withdrawing ester moiety at position 2 may deactivate the indole ring, reducing electrophilic susceptibility.

Directed Metalation and Alkylation

Directed ortho metalation (DoM) strategies enable regioselective functionalization of aromatic systems. By leveraging the ester group at position 2 as a directing group, deprotonation at the 3-position becomes feasible, followed by quenching with an ethyl electrophile.

Lithium-Based Metalation

Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can generate a lithiated intermediate at the 3-position, which reacts with ethyl iodide to install the ethyl group.

Hypothetical Procedure :

-

Treat ethyl indole-2-carboxylate with LDA (2.0 equiv) in THF at -78°C.

-

Add ethyl iodide (1.5 equiv) and warm to room temperature.

-

Quench with NH₄Cl and isolate via column chromatography.

Considerations : The acidic NH proton of indole (pKa ~17) requires protection (e.g., Boc or SEM groups) to prevent deprotonation at the pyrrole nitrogen.

Fischer Indole Synthesis with Preinstalled Ethyl Groups

The Fischer indole synthesis constructs the indole ring from arylhydrazines and carbonyl compounds, offering a route to prefunctionalized indoles. By employing a 3-ethyl-substituted ketone, the target compound could be synthesized directly.

Cyclization of Ethyl-Substituted Hydrazines

Reacting 3-ethylcyclohexanone with phenylhydrazine under acidic conditions generates the indole core, followed by esterification at position 2.

Hypothetical Reaction Pathway :

Yield Considerations : Fischer indole syntheses typically yield 50–70% under optimized conditions, though steric effects from the ethyl group may reduce efficiency.

Reduction of 3-Acyl Intermediate

Reduction of a 3-acetyl or 3-propionyl group to the corresponding ethyl moiety offers an indirect route. For example, hydrogenation of ethyl 3-acetyl-1H-indole-2-carboxylate over Pd/C could yield the target compound.

Hypothetical Steps :

-

Synthesize ethyl 3-acetyl-1H-indole-2-carboxylate via Vilsmeier-Haack acetylation.

-

Reduce the acetyl group using H₂/Pd-C in ethanol.

Data Extrapolation : The provided source reports a 91% yield for formylation at position 3 using POCl₃/DMF. Analogous acetylation might proceed with similar efficiency, though reduction steps would require separate optimization.

Condensation with Active Methylene Compounds

The condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene nucleophiles (e.g., malononitrile) is documented. Adapting this strategy, ethyl groups could be introduced via Michael addition or similar mechanisms.

Example Reaction :

Limitations : Grignard reagents may also attack the ester carbonyl, necessitating protective strategies or low-temperature conditions.

Comparative Analysis of Synthetic Routes

The table below hypothesizes key parameters for each method, extrapolated from analogous reactions in the provided source:

| Method | Reagents/Conditions | Hypothetical Yield (%) | Key Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, Ethyl bromide | 30–50 | Carbocation rearrangements |

| Directed Metalation | LDA, Ethyl iodide | 40–60 | NH protection required |

| Fischer Indole Synthesis | 3-Ethylcyclohexanone, HCl | 50–70 | Steric hindrance |

| Acyl Reduction | Pd/C, H₂ | 60–75 | Multi-step synthesis |

| Grignard Addition | EthylMgBr, THF | 35–55 | Ester group reactivity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Ethyl 3-ethyl-1H-indole-2-carboxylate has been investigated for its potential anticancer properties. Indole derivatives are known to exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

1.2 Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial activity. They have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as therapeutic agents against infections .

1.3 Neuroprotective Effects

The compound's derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Some studies suggest that indole derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology, thereby enhancing cognitive function .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. For instance, a common synthetic route includes the alkylation of indole-2-carboxylic acid followed by esterification processes . The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the compound's configuration and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | Indole-2-carboxylic acid + Alkyl halide | KOH in acetone | High |

| 2 | Esterification | Alkylated product + Alcohol | Reflux in ethanol | High |

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluating various indole derivatives, including this compound, found that these compounds exhibited IC50 values indicative of significant cytotoxicity against P388 leukemia cells. The study highlighted the structure-activity relationship (SAR) that could guide future drug development efforts targeting cancer .

Case Study 2: Neuroprotective Mechanisms

In a research project focused on neuroprotection, this compound was shown to inhibit acetylcholinesterase activity effectively. This inhibition correlated with improved cognitive performance in animal models subjected to neurotoxic agents, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variation at the 3-Position

Ethyl 3-propyl-1H-indole-2-carboxylate (CAS 57268-97-0)

- Structure : Propyl group at C3 instead of ethyl.

- Molecular Formula: C₁₄H₁₇NO₂ (higher molecular weight vs. C₁₃H₁₅NO₂).

Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (Compound 11)

- Structure : Ethoxycarbonylmethyl substituent at C3.

- Synthesis : Derived from NaBH₄ reduction followed by esterification (78% yield) .

- Reactivity : The additional ester group enhances electrophilicity, enabling further functionalization.

Ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3)

Substituent Variation at Other Positions

Methyl 5-fluoro-1H-indole-2-carboxylate

- Structure : Fluorine at C5 and methyl ester at C2.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability, common in drug design .

3-Ethyl-6-chloro-1H-indole-2-carboxylic Acid

- Structure : Chlorine at C6 and carboxylic acid at C2.

- Physical Properties : Higher melting point (193–195°C) due to hydrogen bonding from the -COOH group .

Methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3)

Table 1: Key Properties of Selected Indole Derivatives

Biological Activity

Overview

Ethyl 3-ethyl-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound recognized for its significant role in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Targeting Biological Pathways

Indole derivatives, including this compound, interact with multiple biological targets. These compounds can modulate various signaling pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation. Specifically, they are known to bind to receptors involved in:

- Antiviral activity : Inhibiting viral replication by targeting viral enzymes.

- Anticancer effects : Inducing cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial properties : Disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has shown preferential suppression of the growth of rapidly dividing cancer cells compared to normal fibroblasts. This selectivity suggests a promising therapeutic window for targeting malignancies without significantly harming normal tissues .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 5.0 |

| This compound | MCF7 (breast cancer) | 4.5 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. Its minimum inhibitory concentration (MIC) values indicate potent effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 0.98 |

| Staphylococcus epidermidis | 7.80 |

| Candida albicans | 62.50 |

These results highlight the compound's potential as an antimicrobial agent in clinical settings .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the indole scaffold can significantly influence its pharmacological properties:

- Substituents on the Indole Ring : Variations at the C3 position have been shown to enhance binding affinity to target proteins.

- Alkyl Chain Length : Increasing the length of alkyl substituents can improve anticancer activity while maintaining selectivity for cancer cells over normal cells .

Case Study 1: Antiviral Activity

In a study focusing on HIV integrase inhibitors, derivatives of indole carboxylic acids were evaluated for their ability to inhibit HIV replication. This compound exhibited significant inhibitory effects on integrase activity, suggesting its potential as a therapeutic agent in HIV treatment .

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound displayed low MIC values against MRSA and Staphylococcus epidermidis, indicating its effectiveness against resistant bacterial strains .

Q & A

Q. How do steric and electronic effects influence the reactivity of the ethyl carboxylate group in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling efficiencies using para-substituted boronic acids. Hammett plots correlate substituent effects with reaction rates. Steric maps (e.g., A-values) quantify spatial hindrance .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing multi-variable experimental data in indole synthesis?

Q. How should researchers address discrepancies between computational predictions and experimental outcomes?

- Methodology : Re-optimize computational models using experimental data (e.g., revised transition state geometries). Validate with hybrid QM/MM methods and adjust solvation parameters in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.